1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid
CAS No.:
Cat. No.: VC15916761
Molecular Formula: C13H15N5O2
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C13H15N5O2 |
|---|---|
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C13H15N5O2/c19-13(20)10-8-18(9-16-10)12-11(14-4-5-15-12)17-6-2-1-3-7-17/h4-5,8-9H,1-3,6-7H2,(H,19,20) |
| Standard InChI Key | ORNIBVKGHFIQST-UHFFFAOYSA-N |
| Canonical SMILES | C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characterization
1-(3-(Piperidin-1-yl)pyrazin-2-yl)-1H-imidazole-4-carboxylic acid (IUPAC name: 1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid) is a nitrogen-rich heterocyclic compound with the molecular formula C₁₃H₁₅N₅O₂ and a molecular weight of 273.29 g/mol. Its canonical SMILES representation, C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O, highlights the piperidine ring attached to the pyrazine moiety, which is further linked to an imidazole-carboxylic acid group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅N₅O₂ |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 1-(3-piperidin-1-ylpyrazin-2-yl)imidazole-4-carboxylic acid |
| Canonical SMILES | C1CCN(CC1)C2=NC=CN=C2N3C=C(N=C3)C(=O)O |
| InChI Key | ORNIBVKGHFIQST-UHFFFAOYSA-N |
Structural Analysis
The compound’s structure combines three distinct heterocyclic systems:
-
Piperidine: A six-membered saturated ring with one nitrogen atom, contributing to lipophilicity and potential membrane permeability.
-
Pyrazine: A diazine ring that enhances electronic interactions and hydrogen-bonding capabilities.
-
Imidazole-carboxylic acid: A five-membered aromatic ring with two nitrogen atoms and a carboxylic acid group, enabling both acidic and basic reactivity.
The carboxylic acid group at the 4-position of the imidazole ring provides a site for salt formation or derivatization, which is critical for optimizing solubility and bioavailability in drug development.
Synthesis and Characterization
Analytical Characterization
Hypothetical characterization data for the compound would likely include:
-
NMR Spectroscopy: Distinct signals for the piperidine protons (δ 1.4–2.8 ppm), pyrazine aromatic protons (δ 8.1–8.5 ppm), and imidazole protons (δ 7.2–7.6 ppm).
-
Mass Spectrometry: A molecular ion peak at m/z 273.29 (M+H⁺) consistent with the molecular formula.
-
HPLC Purity: >95% purity using reverse-phase chromatography with a C18 column and acetonitrile/water mobile phase.
Biological Activity and Mechanisms
Structure-Activity Relationships (SAR)
-
The piperidine group enhances lipid solubility, potentially improving blood-brain barrier penetration.
-
The pyrazine ring may serve as a hydrogen-bond acceptor, enhancing target binding affinity.
-
The carboxylic acid group allows for salt formation (e.g., sodium or hydrochloride salts) to adjust pharmacokinetic properties .
Applications in Drug Discovery
Lead Optimization
This compound could serve as a scaffold for developing:
-
Kinase Inhibitors: Targeting EGFR or VEGFR for oncology applications.
-
Antibacterial Agents: Combating Gram-positive pathogens through membrane disruption.
-
Neuroinflammatory Modulators: Addressing Alzheimer’s disease via PI3K/Akt pathway inhibition.
Preclinical Challenges
-
Solubility: The carboxylic acid group may require prodrug strategies (e.g., esterification) to enhance oral absorption .
-
Metabolic Stability: Piperidine metabolism via CYP450 enzymes could necessitate structural modifications.
Future Research Directions
Priority Investigations
-
Synthetic Route Optimization: Developing cost-effective, high-yield synthesis protocols.
-
In Vitro Screening: Evaluating activity against cancer cell lines (e.g., MCF-7, A549) and microbial strains.
-
ADME Studies: Assessing absorption, distribution, metabolism, and excretion in animal models .
Collaborative Opportunities
-
Computational Modeling: Molecular docking studies to identify potential protein targets (e.g., PARP-1, COX-2).
-
Hybrid Analog Development: Combining this scaffold with known pharmacophores (e.g., fluoroquinolones) to enhance efficacy.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume